molecular formula C7H16Cl2N4 B13492613 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B13492613
M. Wt: 227.13 g/mol
InChI Key: UIZOMWIXEQACJA-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with other functional groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various triazole derivatives[3][3].

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H16Cl2N4

Molecular Weight

227.13 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C7H14N4.2ClH/c1-6-9-7(2)11(10-6)5-3-4-8;;/h3-5,8H2,1-2H3;2*1H

InChI Key

UIZOMWIXEQACJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CCCN.Cl.Cl

Origin of Product

United States

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